

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline CAS number 946700-34-1

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Compound of Interest

Compound Name: 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Cat. No.: B1328458

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An in-depth technical guide on **5-Bromo-2-[4-(tert-butyl)phenoxy]aniline** (CAS Number: 946700-34-1) for researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is a substituted phenoxyaniline derivative. Compounds of this class are recognized as important intermediates in medicinal chemistry and materials science. The unique arrangement of a bulky tert-butyl group, a phenoxy linker, and a bromo-substituted aniline ring provides a versatile scaffold for the synthesis of a wide range of more complex molecules with potential biological activities. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, potential synthesis, and imputed biological relevance based on related structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-Bromo-2-[4-(tert-butyl)phenoxy]aniline** is presented in Table 1. This data is compiled from various chemical supplier databases and computational models.

Table 1: Chemical and Physical Properties of **5-Bromo-2-[4-(tert-butyl)phenoxy]aniline**

Property	Value
CAS Number	946700-34-1
Molecular Formula	C ₁₆ H ₁₈ BrNO
Molecular Weight	320.22 g/mol
Appearance	Solid (predicted)
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Not reported
Calculated LogP	5.1
PSA (Polar Surface Area)	35.2 Å ²

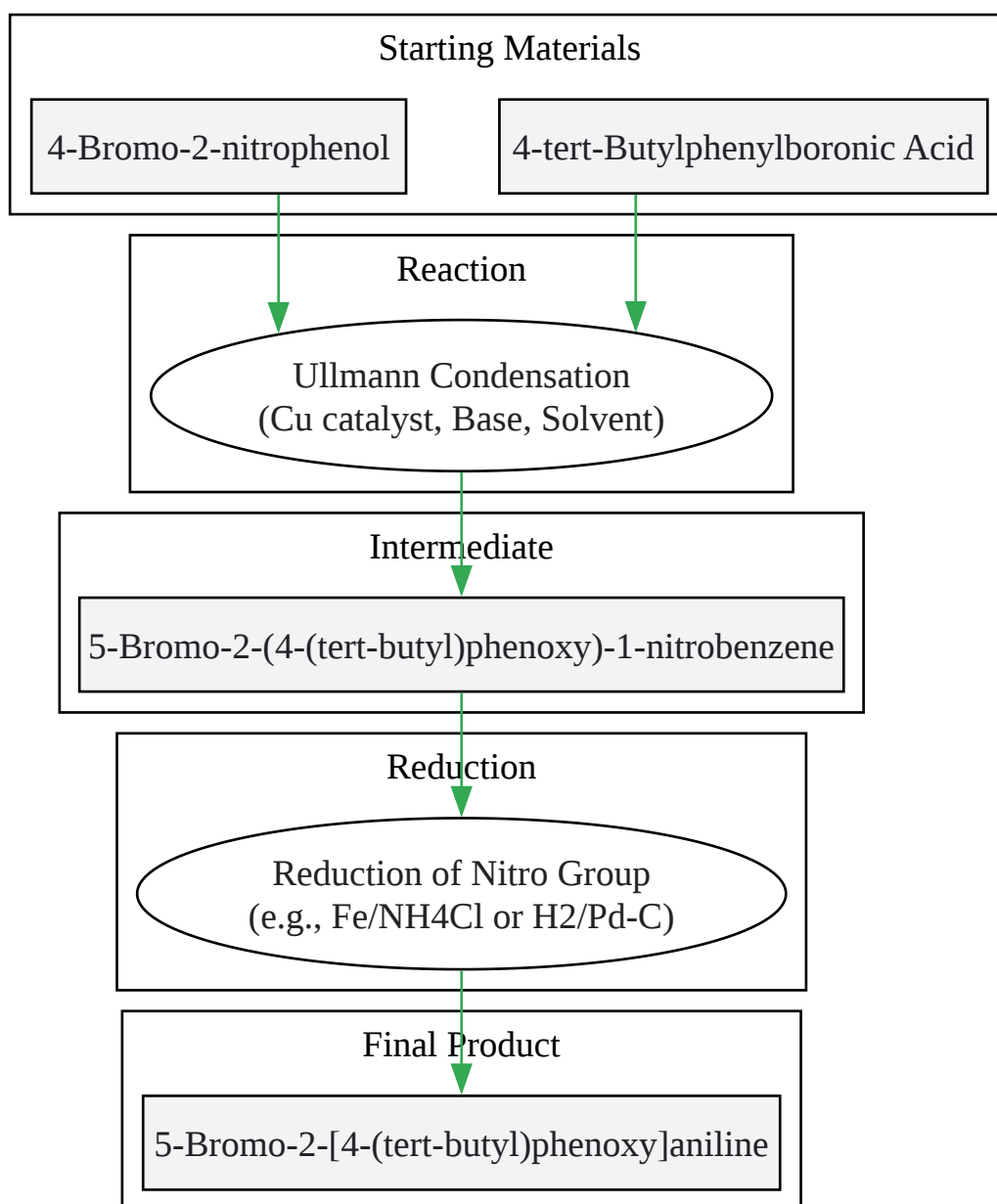
Synthesis

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-[4-(tert-butyl)phenoxy]aniline** is not readily available in published literature, its structure suggests a synthetic route based on established chemical reactions, particularly the Ullmann condensation or a related nucleophilic aromatic substitution.

Proposed Synthetic Pathway: Ullmann Condensation

The formation of the diaryl ether linkage is a key step in the synthesis of this molecule. The Ullmann condensation is a classic and effective method for this transformation, involving the copper-catalyzed reaction of a phenol with an aryl halide.^[1]

A plausible synthetic route is depicted in the workflow diagram below. This would involve the coupling of 4-bromo-2-nitrophenol with 4-tert-butylphenylboronic acid, followed by the reduction of the nitro group to an amine. Alternatively, the reaction could proceed via the coupling of 2-amino-5-bromophenol with a suitable 4-tert-butylphenyl halide.



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Figure 1: Proposed synthetic workflow for **5-Bromo-2-[4-(tert-butyl)phenoxy]aniline**.

General Experimental Protocol for Ullmann Condensation

The following is a generalized experimental protocol based on similar reactions found in the literature for the synthesis of phenoxyaniline derivatives.^[1] This should be considered a template and may require optimization for this specific substrate combination.

- **Reaction Setup:** A mixture of 4-bromo-2-nitrophenol (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), a copper catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., a phenanthroline derivative, 0.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) are combined in a suitable high-boiling polar solvent (e.g., DMF, NMP, or dioxane).
- **Reaction Conditions:** The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 210 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
- **Reduction of the Nitro Group:** The intermediate, 5-Bromo-2-(4-(tert-butyl)phenoxy)-1-nitrobenzene, is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A reducing agent such as iron powder and ammonium chloride in water, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) is used to reduce the nitro group to the corresponding aniline.
- **Final Purification:** After the reduction is complete, the reaction mixture is worked up and the final product, **5-Bromo-2-[4-(tert-butyl)phenoxy]aniline**, is purified by column chromatography or recrystallization.

Potential Biological Activity and Applications

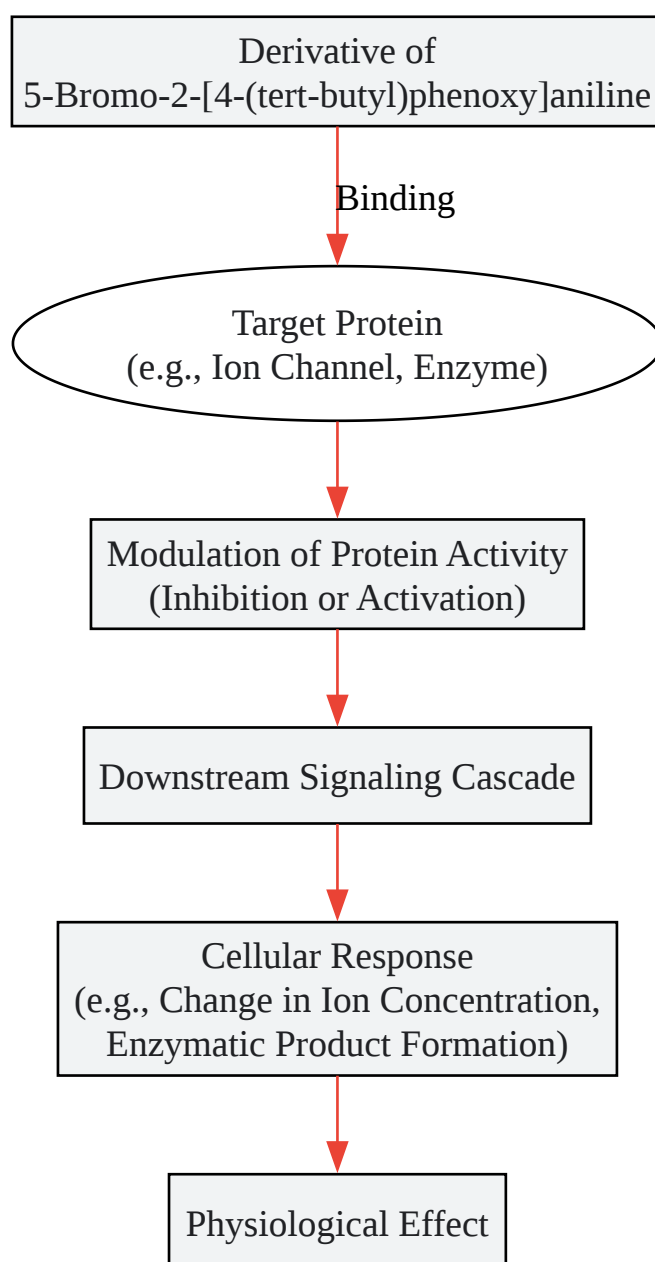
While no specific biological activity has been reported for **5-Bromo-2-[4-(tert-butyl)phenoxy]aniline** itself, the phenoxyaniline scaffold is present in molecules with a range of biological activities. Derivatives of 2-phenoxyaniline have been investigated for their inhibitory action on the Na⁺/Ca²⁺ exchange system, suggesting potential applications in cardiovascular diseases.

Furthermore, compounds containing the 4-(tert-butyl)phenoxy moiety have been explored for various therapeutic purposes. For instance, derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-

dialkylamino-2-propanol] have demonstrated marked antibacterial and antifungal effects.

The presence of a bromine atom on the aniline ring also provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for drug discovery screening. The bromoaniline moiety itself is a key pharmacophore in a number of bioactive molecules.

Based on the activities of structurally related compounds, a hypothetical signaling pathway that could be investigated for derivatives of **5-Bromo-2-[4-(tert-butyl)phenoxy]aniline** might involve the modulation of ion channels or enzymes involved in cellular signaling.



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Figure 2: Hypothetical signaling pathway for a derivative of the core compound.

Analytical Data

No publicly available experimental analytical data (NMR, IR, Mass Spec) for **5-Bromo-2-[4-(tert-butyl)phenoxy]aniline** was found in the searched literature. However, based on its structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
¹ H NMR	- Aromatic protons on the bromo-substituted ring. - Aromatic protons on the tert-butyl substituted ring. - A broad singlet for the -NH ₂ protons. - A sharp singlet for the tert-butyl protons.
¹³ C NMR	- Resonances for the 16 carbon atoms, including quaternary carbons.
Mass Spec (EI)	- A molecular ion peak (M ⁺) and a prominent M+2 peak due to the bromine isotope. - Fragmentation patterns corresponding to the loss of a tert-butyl group and cleavage of the ether linkage.
IR Spectroscopy	- N-H stretching vibrations for the primary amine. - C-O-C stretching for the diaryl ether. - Aromatic C-H and C=C stretching bands. - C-Br stretching vibration.

Conclusion

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is a commercially available chemical intermediate with significant potential for use in the synthesis of novel compounds for drug discovery and materials science. While specific experimental and biological data for this compound are not

extensively documented in the public domain, its structure suggests straightforward synthetic routes and a range of potential biological activities based on related phenoxyaniline and bromoaniline derivatives. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives.

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References

- 1. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]
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